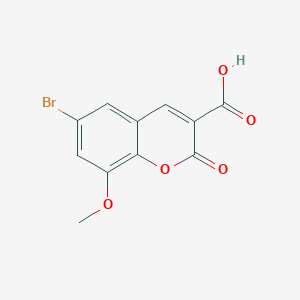

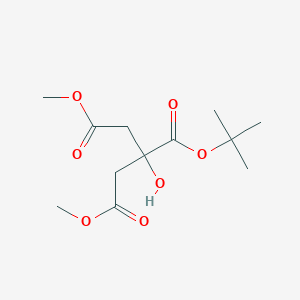

6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with potential applications in various fields of research, including medicinal chemistry. It's a derivative of chromene, which is known for its diverse biological activities.

Synthesis Analysis

The synthesis of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives has been explored through various synthetic routes. One approach involves the tritium-labeling of a related compound, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, indicating the utility of these compounds in studying biological systems (Thimm et al., 2013).

Molecular Structure Analysis

The molecular structure of related chromene derivatives has been determined using techniques such as X-ray crystallography. For example, the structure of a similar compound, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, was elucidated, showing a monoclinic crystal system (Li et al., 2010).

Chemical Reactions and Properties

Chromene derivatives exhibit a range of chemical behaviors, including interactions with receptors such as GPR35, indicating their potential as pharmacological tools. Their binding affinities and potencies can be significantly modified by the introduction of different substituents, such as bromo and methoxy groups (Funke et al., 2013).

Physical Properties Analysis

The physical properties of chromene derivatives, including their crystalline structures and melting points, are crucial for understanding their stability and suitability for various applications. The detailed structural analysis provides insights into the molecular geometry and potential intermolecular interactions (Wen et al., 2008).

Chemical Properties Analysis

Chromene derivatives' chemical properties, such as reactivity and potential as ligands for biological receptors, are key areas of research. These compounds' ability to engage in various chemical reactions makes them valuable for developing new therapeutic agents and studying biological pathways (Yin et al., 2013).

Scientific Research Applications

Synthetic Protocols and Chemical Synthesis

6H-Benzo[c]chromen-6-ones and their derivatives, which are structurally related to 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, serve as core structures in several secondary metabolites of pharmacological importance. Due to their limited availability from natural sources, synthetic procedures for these compounds have gained significant attention. Protocols such as Suzuki coupling reactions, reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization of phenyl2-halobenzoates are crucial. These synthetic methods aim at efficient and simplified procedures for producing biologically active chromenones and related compounds (Mazimba, 2016).

Biocatalyst Inhibition and Organic Synthesis

The study of carboxylic acids and their impact on biocatalysts highlights the delicate balance between their beneficial uses and potential inhibitory effects. Understanding how carboxylic acids, including those structurally similar to 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, interact with microbial cells can inform the design of more efficient biocatalysts. This knowledge is particularly relevant for producing biofuels and biorenewable chemicals, where carboxylic acids can serve as precursors or inhibitors depending on their concentration and the microbial systems used (Jarboe, Royce, & Liu, 2013).

Pharmacological Applications

The exploration of carboxylic acids in pharmacology, including their structure-activity relationships and bioisosteric replacements, is vital for developing new therapeutic agents. Carboxylic acid derivatives, by virtue of their bioactive properties, play a crucial role in drug design, offering insights into how structural modifications can enhance biological activity and reduce toxicity. The ongoing research in this area demonstrates the potential of compounds, including chromene derivatives, in contributing to novel drug discovery and development processes (De, Baltas, & Bedos-Belval, 2011).

Environmental and Industrial Applications

In the context of environmental sustainability, the degradation of organic pollutants using redox mediators and enzymatic processes is a research area of growing interest. The ability of enzymes to transform recalcitrant compounds in the presence of redox mediators opens up new avenues for treating industrial effluents and mitigating environmental pollution. This research underscores the potential application of chemical compounds, including carboxylic acid derivatives, in enhancing the efficiency of bioremediation processes (Husain & Husain, 2007).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name |

6-bromo-8-methoxy-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO5/c1-16-8-4-6(12)2-5-3-7(10(13)14)11(15)17-9(5)8/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPXOSMJCGZWDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369500 |

Source

|

| Record name | 6-Bromo-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

CAS RN |

119686-34-9 |

Source

|

| Record name | 6-Bromo-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

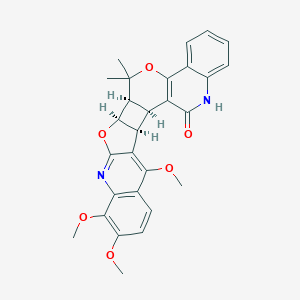

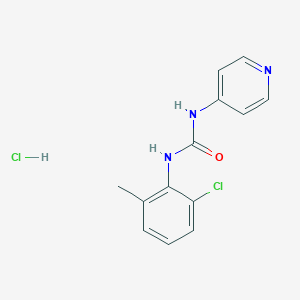

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)